molecular formula C11H15NO3 B1214850 Cantharidin methylimide CAS No. 76970-78-0

Cantharidin methylimide

Cat. No.: B1214850
CAS No.: 76970-78-0
M. Wt: 209.24 g/mol
InChI Key: WUQNOBSCYAIJIH-FIPCFZRWSA-N
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Description

Cantharidin methylimide is a derivative of cantharidin, a naturally occurring compound produced by blister beetles of the families Meloidae and Oedemeridae . Cantharidin is known for its potent vesicant properties and has been used in traditional medicine for various therapeutic purposes. This compound, specifically, is synthesized to reduce the toxicity associated with cantharidin while retaining its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cantharidin methylimide is synthesized from cantharidin and methylamine. The general procedure involves reacting cantharidin with an excess of methylamine at elevated temperatures (75°C to 85°C) for about one hour . The reaction mixture is then cooled, allowing the formation of crystals, which are subsequently purified by recrystallization from hot water .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of distilled water for purification is preferred due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Cantharidin methylimide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its versatility in chemical synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce a variety of functionalized derivatives.

Comparison with Similar Compounds

Uniqueness: Cantharidin methylimide is unique due to its balance of reduced toxicity and retained biological activity. This makes it a safer alternative to cantharidin while still being effective in various applications .

Properties

IUPAC Name

(3aS,4R,7S,7aR)-2,3a,7a-trimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-10-6-4-5-7(15-6)11(10,2)9(14)12(3)8(10)13/h6-7H,4-5H2,1-3H3/t6-,7+,10+,11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQNOBSCYAIJIH-FIPCFZRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H]3CC[C@@H]([C@@]1(C(=O)N(C2=O)C)C)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76970-78-0
Record name Cantharidin methylimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076970780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLCANTHARIDIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T9S2Y75E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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